5-(吡啶-4-基)-1H-咪唑-2-硫醇

描述

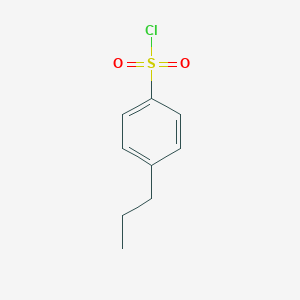

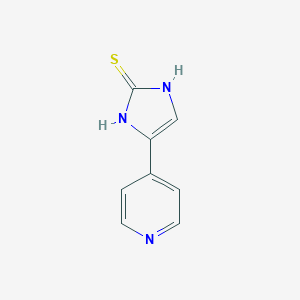

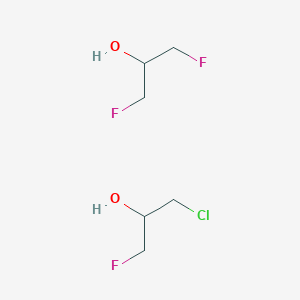

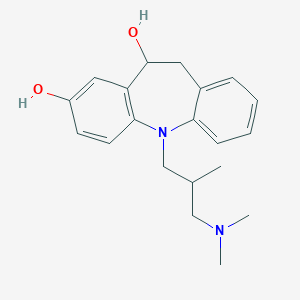

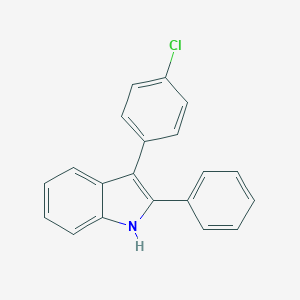

The compound 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as ligands in coordination chemistry 10.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multicomponent reactions, where various starting materials are combined to form complex structures. For instance, imidazo[1,5-a]pyridines can be synthesized by heating aldehydes with 2-cyanopyridine and ammonium acetate . Similarly, imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines can be obtained through palladium-catalyzed amidation reactions . These methods provide a pathway for the synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a pyridine and imidazole ring. The structural and vibrational properties of these compounds can be analyzed using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, supported by density functional theory (DFT) calculations . The stability of these molecules often arises from charge delocalization and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, including the formation of stable N-heterocyclic carbenes , acting as ambident nucleophiles in the synthesis of polyfunctionalized pyrroles and thiophenes , and engaging in multicomponent reactions to produce fully substituted furans . These reactions highlight the versatility of imidazole derivatives in organic synthesis, suggesting that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These compounds exhibit strong UV absorption and fluorescence, which can be tuned by modifying the molecular architecture . The electronic properties, such as HOMO-LUMO energies, charge distribution, and non-linear optical activity, can be studied using spectroscopic methods and theoretical calculations . The solubility, melting point, and thermal stability of these compounds can vary significantly based on their substitution patterns and intermolecular interactions10.

科学研究应用

合成和抗菌活性

5-吡啶-4-基-1,3,4-噁二唑-2-硫醇,是5-(吡啶-4-基)-1H-咪唑-2-硫醇的衍生物,在合成各种化合物,如1,2,4-三唑中发挥作用。这些化合物在一项评估它们对不同微生物的影响的研究中展示了有希望的抗菌活性。该研究突出了这些化合物在开发新的抗菌剂方面的潜力(Bayrak et al., 2009)。

有机催化过程

另一个应用涉及使用与5-(吡咯啉-2-基)四唑基硅相关的5-(吡啶-4-基)-1H-咪唑-2-硫醇在有机催化过程中。这种化合物在连续流醛缩反应的填充床微反应器中使用,表明其在环保化学过程中的潜力(Bortolini et al., 2012)。

腐蚀抑制

在腐蚀抑制领域,5-(吡啶-4-基)-1H-咪唑-2-硫醇的衍生物,如1,3,4-噁二唑衍生物,在硫酸中保护低碳钢方面表现出有效性。这种应用在腐蚀是一个主要问题的工业过程中具有重要意义(Ammal et al., 2018)。

治疗潜力

咪唑并[1,2-a]吡啶,与5-(吡啶-4-基)-1H-咪唑-2-硫醇相关的化合物,由于在药物化学中的广泛应用而被确定为“药物偏见”支架。这种化合物已在各种治疗背景中使用,包括抗癌、抗菌和抗病毒治疗,展示了5-(吡啶-4-基)-1H-咪唑-2-硫醇在制药研究中的广泛潜力(Deep et al., 2016)。

抗菌和抗炎应用

吡啶-3/4-基噻唑并[3,2-b][1,2,4]三唑衍生物,类似于5-(吡啶-4-基)-1H-咪唑-2-硫醇,被合成并显示出显著的抗炎和抗菌活性。这突出了该化合物在开发新的抗炎和抗菌剂方面的潜力(Toma et al., 2017)。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include details of how to handle and store the compound safely.

未来方向

This could involve suggesting further studies that could be done to learn more about the compound. This could include suggesting modifications to its structure to enhance its properties or suggesting new reactions or uses for the compound.

属性

IUPAC Name |

4-pyridin-4-yl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGPQDMPQIWCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434095 | |

| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-YL)-1H-imidazole-2-thiol | |

CAS RN |

146366-04-3 | |

| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)